molecular formula C12H7FN2O B2583165 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-47-8

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B2583165
CAS No.: 52333-47-8
M. Wt: 214.199
InChI Key: RGYDWZUDJZVSSM-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Medicinal Chemistry Research

Fused heterocyclic compounds, which feature two or more conjoined rings with at least one non-carbon atom, are integral to the development of new pharmaceuticals. airo.co.inijpsr.com Their rigid, three-dimensional structures provide a well-defined orientation for interacting with biological targets, often leading to high specificity and potency. airo.co.in This structural rigidity can also enhance metabolic stability and improve pharmacokinetic profiles. Many established drugs are based on fused heterocyclic frameworks, including antifungal agents like fluconazole (B54011) and anxiolytics such as diazepam. airo.co.in The unique electronic properties and the ability to form various non-covalent interactions, such as hydrogen bonds, make these systems highly adaptable for targeting a wide range of enzymes and receptors.

Overview of the Oxazolo[4,5-b]pyridine (B1248351) Scaffold as a Privileged Structure

The oxazolo[4,5-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that can serve as a versatile platform for the development of ligands for multiple biological targets. The fusion of an oxazole (B20620) ring and a pyridine (B92270) ring creates a unique bicyclic system with distinct chemical and biological properties. The pyridine moiety, a common feature in many bioactive compounds, contributes to the molecule's ability to engage in crucial biological interactions. researchgate.net The oxazole component adds to the structural diversity and can influence the compound's electronic and steric properties. Derivatives of the oxazolo[4,5-b]pyridine scaffold have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.airsc.org

Research Trajectories for 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine and Structurally Related Derivatives

The specific compound, this compound, and its analogues are subjects of ongoing research due to their promising biological potential. The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

Research into this class of compounds has explored several therapeutic avenues:

Antimicrobial Activity: Studies have shown that 2-(substituted)oxazolo[4,5-b]pyridine derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. rsc.org Some derivatives have demonstrated potency comparable or superior to standard antibiotics like ampicillin (B1664943) and gentamicin (B1671437) against certain drug-resistant isolates. rsc.org The proposed mechanism of action involves the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication. rsc.org

Anti-inflammatory Properties: The oxazolo[4,5-b]pyridine scaffold has been identified as a promising framework for the development of nonacidic anti-inflammatory agents. acs.orgnih.gov Certain derivatives have shown the ability to inhibit pro-inflammatory mediators. nih.gov

Anticancer Potential: Researchers have synthesized and evaluated oxazolo[4,5-b]pyridine derivatives for their anticancer activities against various human cancer cell lines, including prostate, lung, and breast cancer. researchgate.nettandfonline.com Molecular docking studies suggest that these compounds may target enzymes like human dihydroorotate (B8406146) dehydrogenase (hDHODH), which is crucial for cancer cell proliferation. tandfonline.com

Enzyme Inhibition: Beyond the aforementioned activities, derivatives of the oxazolo[4,5-b]pyridine core have been investigated as inhibitors of other key enzymes, such as Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in various diseases including inflammation. nih.gov

The synthesis of these compounds is often achieved through methods like acid-catalyzed condensation reactions, which involve the formation of an intermediate that undergoes intramolecular cyclization.

Interactive Data Table: Investigated Activities of Oxazolo[4,5-b]pyridine Derivatives

Derivative ClassInvestigated ActivityTarget/Mechanism (if proposed)Reference
2-(Substituted phenyl)oxazolo[4,5-b]pyridinesAntimicrobialDNA gyrase inhibition rsc.org
2-(Substituted phenyl)oxazolo[4,5-b]pyridinesAnti-inflammatory- acs.org
Oxazolo[4,5-b]pyridine-based triazolesAnticancerhDHODH inhibition tandfonline.com
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazolesAnti-inflammatory, GSK-3β inhibitionInhibition of pro-inflammatory mediators nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYDWZUDJZVSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to the Oxazolo[4,5-b]pyridine (B1248351) Core

The construction of the fused oxazolo[4,5-b]pyridine ring system is central to obtaining the target compound. This is typically achieved by forming the oxazole (B20620) ring from a suitably substituted pyridine (B92270) precursor.

The primary and most direct route to the oxazolo[4,5-b]pyridine core involves the condensation of 2-amino-3-hydroxypyridine (B21099) with an appropriate carboxylic acid or its derivative. researchgate.netclockss.org For the synthesis of the title compound, 2-amino-3-hydroxypyridine is reacted with 4-fluorobenzoic acid. This reaction forms the oxazole ring through a cyclodehydration process, where the amino and hydroxyl groups of the pyridine react with the carboxyl group of the benzoic acid to form the five-membered oxazole ring fused to the pyridine backbone. This foundational reaction can also be performed with other substituted benzoic acids to generate a library of 2-aryl-oxazolo[4,5-b]pyridines. nih.gov

To improve reaction efficiency, yields, and conditions, various catalysts are employed to facilitate the cyclization process. These catalysts act as condensing or dehydrating agents, enabling the reaction to proceed under milder conditions or with shorter reaction times.

Silica-Supported Perchloric Acid (HClO₄·SiO₂): An efficient, one-pot synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives has been developed using silica-supported perchloric acid as a reusable catalyst. researchgate.netresearchgate.net This method involves the reaction of 2-amino-3-hydroxypyridine with various substituted benzoic acids. The protocol is noted for its high conversion rates, simple workup procedures, and ambient reaction conditions. researchgate.net

Polyphosphoric Acid (PPA): PPA is a widely used and effective condensing agent for synthesizing oxazolo[4,5-b]pyridines. researchgate.netclockss.org It facilitates the reaction between 2-amino-3-hydroxypyridine (or its substituted derivatives, such as 2-amino-5-bromo-3-hydroxypyridine) and carboxylic acids at elevated temperatures (e.g., 130°C). clockss.org PPA has been successfully used to synthesize intermediates for more complex molecules. researchgate.netclockss.org

Polyphosphoric Acid Trimethylsilyl Ester (PPSE): As a milder alternative to PPA, PPSE has also been employed for the synthesis of the oxazolo ring. researchgate.netclockss.org For instance, the reaction of 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of PPSE at 200°C resulted in a high yield (93%) of the corresponding 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine derivative. clockss.org

The table below summarizes the application of different catalysts in the synthesis of the oxazolo[4,5-b]pyridine core.

CatalystPrecursorsKey FeaturesYieldReference
HClO₄·SiO₂ 2-Amino-3-hydroxypyridine, Substituted Benzoic AcidsOne-pot, ambient conditions, reusable catalystQuantitative researchgate.net
PPA 2-Amino-5-bromo-3-hydroxypyridine, Piperidinyl Acetic/Propanoic AcidHigh temperature (130°C)70-71% clockss.org
PPSE 2-Amino-5-bromo-3-hydroxypyridine, 4-Cyanobenzoic AcidMilder than PPA, high temperature (200°C)93% clockss.org

Functionalization and Derivatization Strategies for the 2-Phenyl Moiety and Pyridine Ring

Once the core oxazolo[4,5-b]pyridine structure is assembled, further modifications can be made to the phenyl and pyridine rings to synthesize a variety of analogues.

The most straightforward method for introducing substituents onto the 2-phenyl moiety is by starting the synthesis with an already substituted benzoic acid or benzaldehyde. researchgate.netresearchgate.net A wide range of 2-(substituted phenyl)oxazolo[4,5-b]pyridines has been synthesized using this approach, incorporating various functional groups on the phenyl ring. nih.gov This strategy allows for significant diversity in the final products, with substituents altering the electronic and steric properties of the molecule. For the title compound, 4-fluorobenzoic acid serves as the precursor, embedding the fluorine atom at the desired position from the outset.

Modifying the pyridine portion of the scaffold allows for the introduction of different functional groups that can serve as handles for further reactions or are essential for biological activity.

Halogenation: Introducing a halogen, such as bromine, onto the pyridine ring provides a reactive site for subsequent cross-coupling reactions. The synthesis often begins with a halogenated precursor like 2-amino-5-bromo-3-hydroxypyridine. researchgate.netclockss.org This bromo-substituent is strategically positioned for further functionalization.

Heck Reaction: The Heck reaction is a powerful tool for introducing carbon-carbon bonds. In one reported synthesis, a 5-bromo-oxazolo[4,5-b]pyridine derivative underwent a Heck reaction with methyl acrylate (B77674) in the presence of palladium acetate, tri-o-tolylphosphine, and triethylamine (B128534) in DMF. clockss.org This successfully introduced an acrylic ester chain onto the pyridine ring, which could be subsequently hydrogenated to the corresponding propanoate ester. clockss.org

Guanylation: The introduction of a basic moiety, such as a guanidine (B92328) group, can be crucial for certain applications. This transformation can be achieved by first converting a cyano group on the phenyl ring to a primary amine via hydrogenation (e.g., using Raney Nickel) and then treating the resulting amine with a guanylating agent like 1H-pyrazole-1-carboxamidine hydrochloride. researchgate.netclockss.org

Advanced Synthetic Approaches for Targeted Analogues

One-Pot Syntheses: The use of catalysts like silica-supported perchloric acid enables a "one-pot" approach where the starting materials (2-amino-3-hydroxypyridine and a substituted benzoic acid) are converted to the final 2-aryloxazolo[4,5-b]pyridine product in a single step without isolating intermediates. researchgate.netresearchgate.net This simplifies the procedure, reduces waste, and often improves yields.

Intramolecular Heterocyclization: The core formation of the oxazole ring is a key example of intramolecular heterocyclization. After the initial condensation of the amine and carboxyl groups to form an amide intermediate, a subsequent intramolecular nucleophilic attack by the hydroxyl group onto the amide carbonyl, followed by dehydration, closes the oxazole ring. This cyclization is the pivotal step in forming the fused heterocyclic system and is often promoted by the catalysts mentioned previously (PPA, PPSE, HClO₄·SiO₂). researchgate.netclockss.orgresearchgate.net Efficient methods for similar intramolecular cyclizations are actively being developed for various heterocyclic systems, sometimes utilizing novel precursors like 2-chloro-3-nitropyridines to construct the desired scaffold under mild conditions. researchgate.net

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl Oxazolo 4,5 B Pyridine and Its Analogues

Influence of Substituents on the 2-Phenyl Group on Biological Activity Profiles

Modifications to the 2-phenyl group of the oxazolo[4,5-b]pyridine (B1248351) scaffold have been shown to significantly impact biological activity. The electronic properties, size, and nature of the substituents on this phenyl ring dictate the molecule's interaction with biological targets.

Electronic and Steric Effects of Halogenation (e.g., Fluorine)

Halogenation of the 2-phenyl ring is a common strategy to modulate the electronic and steric profile of the molecule, thereby influencing its biological efficacy. The position and identity of the halogen atom can lead to substantial changes in activity.

The presence of a fluorine atom, particularly at the para-position of the phenyl ring as in 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine, is often associated with enhanced biological potency. For instance, in studies on related oxazolo[3,4-a]pyrazine derivatives, a fluorinated analog demonstrated greater potency compared to its non-fluorinated counterpart, highlighting the potential importance of this substitution. unife.it Halogenation, in general, affects the reactivity and interaction capabilities of the pyridine (B92270) ring system. Studies on the halogenation of similar imidazo[4,5-b]pyridin-2-one derivatives show that chlorination and bromination typically occur at the 5 and 6 positions of the pyridine ring, indicating how the electronic nature of the core is susceptible to modification, which in turn can be influenced by substituents on attached phenyl groups. researchgate.net

The electronic effect of fluorine, being a highly electronegative atom, can alter the charge distribution across the entire molecule. This can enhance binding interactions with target proteins through mechanisms like dipole-dipole interactions or by influencing the pKa of the pyridine nitrogen.

Substituent on 2-Phenyl GroupPositionObserved Effect on PotencyReference
Fluorinepara (4-position)Generally enhances potency compared to non-halogenated analogues. unife.it
ChlorineMultipleInfluences the electronic properties of the core, affecting reactivity. researchgate.net
BromineMultipleAffects reactivity and potential for further functionalization. researchgate.net

Impact of Aromatic and Heteroaromatic Substituents

Replacing the 2-phenyl group with other aromatic or heteroaromatic systems is a key strategy in SAR studies to explore different binding pockets or introduce new interaction points. The fusion of a pyridine nucleus with other heterocyclic rings is known to enhance therapeutic properties. researchgate.net

In a series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives, varying the substituents on the phenyl ring led to compounds with significant antimicrobial activity, in some cases exceeding that of standard drugs. researchgate.netresearchgate.net For example, the introduction of a butylphenyl group at the 2-position resulted in a compound with potent inhibitory activity against human topoisomerase IIα. researchgate.net

When the 2-phenyl group is replaced by other heteroaromatic rings, it can lead to different biological activities. For instance, in the closely related oxazolo[5,4-d]pyrimidine (B1261902) series, a 2-phenyloxazolo[5,4-d]pyrimidine-7-one was identified as a competitive inhibitor of human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.com This suggests that the nature of the ring at the 2-position is a critical determinant of the specific biological target.

Role of the Oxazole (B20620) Ring and Pyridine Nitrogen Atom in Molecular Interactions and Potency

The intrinsic chemical properties of the oxazolo[4,5-b]pyridine core are fundamental to its biological activity. Both the oxazole ring and the pyridine nitrogen atom are key players in molecular interactions.

The oxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. These heteroatoms can participate in various non-covalent interactions with enzymes and receptors. tandfonline.com The oxazole ring itself is thermally stable and its reactivity is position-dependent, with electrophilic substitution favoring the C5 position. tandfonline.com

The pyridine nitrogen atom imparts basicity to the molecule and is a critical site for protonation and hydrogen bonding. researchgate.nettandfonline.com This feature can improve the aqueous solubility and bioavailability of the compound, which are important pharmaceutical properties. researchgate.net Fluorescence studies on oxazolo[4,5-b]pyridine derivatives have confirmed that the pyridine nitrogen is a primary center for protonation in acidic conditions. researchgate.net This ability to accept a proton indicates that the pyridine nitrogen can act as a hydrogen bond acceptor in interactions with biological targets, a crucial factor for stable ligand-receptor binding.

Structural Modulations Affecting Target Engagement and Efficacy

Structural modifications to the oxazolo[4,5-b]pyridine scaffold can dramatically alter its electronic properties and, consequently, its reactivity and target engagement. The introduction of strong electron-withdrawing groups, such as a nitro (NO2) group, can have a profound impact.

For example, introducing a nitro group into the pyridine ring of the related isoxazolo[4,3-b]pyridines renders the system "superelectrophilic." nih.gov Such compounds exhibit enhanced reactivity towards even weak nucleophiles and can participate in [4+2]-cycloaddition reactions, a testament to their decreased aromaticity and high electrophilicity. nih.gov Similarly, the introduction of a 6-nitrogroup into the oxazolo[3,2-a]-pyridinium system makes the oxazole ring hydrolytically unstable and completely changes the reaction pathway with amines. mdpi.com These findings illustrate that modifying the pyridine ring's electronic character can unlock novel chemical reactivity, which can be exploited to design covalent inhibitors or probes that form strong associations with their biological targets.

These modulations highlight the delicate electronic balance of the heterocyclic system and demonstrate how targeted substitutions can be used to fine-tune the molecule's reactivity for specific biological applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com This predictive analysis is invaluable for designing new derivatives with potentially improved efficacy and for screening virtual libraries before undertaking synthetic efforts. dmed.org.ua

For scaffolds similar to oxazolo[4,5-b]pyridine, QSAR studies have been successfully applied. In an analysis of 3H-thiazolo[4,5-b]pyridin-2-one derivatives, which share the same pyridine core, QSAR models were developed to predict antioxidant activity. dmed.org.ua These models are built by calculating a range of molecular descriptors (e.g., physicochemical, topological) and using machine learning algorithms to find a mathematical relationship between these descriptors and the observed activity. dmed.org.ua

The general QSAR workflow involves:

Data Set Preparation : A series of compounds with known biological activities is selected.

Descriptor Calculation : 2D and 3D structural parameters are calculated for each molecule.

Model Building : Statistical or machine learning methods are used to build a regression model linking the descriptors to the activity.

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques. nih.govmdpi.com

In a QSAR study of imidazol-5-ones containing a 2-(4-fluorophenyl) group, specific molecular descriptors were identified that correlated with anti-proliferative activity against a breast cancer cell line. nih.gov The resulting model was then used to design new compounds with predicted higher activity. nih.gov Such studies provide crucial insights into the structural features essential for biological activity, guiding the synthesis of more potent analogues.

QSAR Parameter/TechniqueDescriptionImportance in Predictive Modeling
Molecular DescriptorsNumerical values that characterize the physical, chemical, or topological properties of a molecule.Serve as the independent variables in a QSAR model to predict activity. dmed.org.ua
Machine Learning Algorithms (e.g., SVR, RFR)Algorithms used to build non-linear models that can capture complex structure-activity relationships.Often provide more robust and accurate predictions for diverse chemical datasets compared to linear methods. mdpi.com
Coefficient of Determination (R²)A statistical measure of how well the regression predictions approximate the real data points.Indicates the goodness-of-fit of the model; higher values suggest a better model. nih.gov
Cross-Validation (Q²)A technique to assess how the results of a statistical analysis will generalize to an independent data set.Measures the predictive power and robustness of the QSAR model. nih.gov

Biological Activity Profiling and Mechanistic Investigations in Preclinical Contexts

Exploration of Antineoplastic Modalities

The quest for novel anticancer agents has led researchers to explore the oxazolo[4,5-b]pyridine (B1248351) core. Studies have investigated the ability of compounds based on this scaffold to inhibit cancer cell growth and interact with molecular targets crucial to cancer progression.

Derivatives of the oxazolo[4,5-b]pyridine scaffold have been synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines. In one study, a series of structurally modified oxazolo[4,5-b]pyridine-based triazoles were screened for their effects on prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. tandfonline.com Several of these compounds displayed promising anticancer activity when compared to the standard drug etoposide, with most of the tested compounds showing good to moderate potential. tandfonline.com

However, not all derivatives have shown cytotoxic effects. A series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine compounds were evaluated for cytotoxicity against HeLa (cervical cancer), WiDR (colon cancer), A549, and MCF-7 cell lines. nih.gov In this particular study, the derivatives, including one with a 4-butylphenyl substitution, did not exhibit satisfactory cytotoxic activity. nih.gov This highlights the critical role that specific substitutions on the phenyl ring and other parts of the scaffold play in determining the antiproliferative effects.

Table 1: Anticancer Activity of Oxazolo[4,5-b]pyridine-Based Triazole Derivatives This table summarizes the findings for a selection of compounds from the study. Activity is compared to the reference drug, Etoposide.

Compound IDTarget Cancer Cell LineObserved ActivitySource
18a-j (series) PC3 (prostate), A549 (lung), MCF-7 (breast), DU-145 (prostate)Good to moderate anticancer potential tandfonline.com
18a, 18b, 18c, 18d, 18e, 18i PC3, A549, MCF-7, DU-145Displayed promising anticancer activities tandfonline.com

Research into the mechanism of action for oxazolo[4,5-b]pyridine's potential anticancer effects has pointed toward the inhibition of key enzymes involved in cell division and signaling.

Kinase Inhibition The oxazolo-pyrimidine scaffold, a close structural relative of oxazolo[4,5-b]pyridine, has been identified as an inhibitor of several kinases. Specifically, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Janus kinase 1 (JAK1). nih.gov Interestingly, one study noted that replacing the oxazolo[5,4-d]pyrimidine moiety with other oxazole-containing fused heterocyclic rings, such as oxazolo[4,5-b]pyridine, led to an enhancement in JAK1 inhibitory activity. mdpi.com This suggests that the specific arrangement of nitrogen atoms in the pyridine (B92270) ring of the oxazolo[4,5-b]pyridine structure may be favorable for binding to and inhibiting this particular kinase. The design of other fused heterocyclic systems, such as nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives, has also yielded potent inhibitors of VEGFR2 kinase. researchgate.netnih.gov

Table 2: Kinase Inhibition Profile of Oxazolo-Pyridine Scaffolds and Related Isomers

ScaffoldTarget KinaseEffectSource
Oxazolo[5,4-d]pyrimidine VEGFR-2, JAK1Inhibition nih.gov
Oxazolo[4,5-b]pyridine JAK1Enhanced inhibitory activity (compared to oxazolo[5,4-d]pyrimidine) mdpi.com
nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine VEGFR2Strong inhibitory activity researchgate.netnih.gov

Topoisomerase IIα Inhibition A more direct line of investigation has identified 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives as promising inhibitors of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme for managing DNA topology during replication and transcription. nih.gov In a study designed to find new antitumor agents targeting this enzyme, a derivative, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, was found to inhibit hTopo IIα with an IC50 value of 2 µM. nih.gov This level of activity was more potent than that of etoposide, a well-known topoisomerase II inhibitor used in chemotherapy. nih.gov These findings position the oxazolo[4,5-b]pyridine core as a promising framework for the development of novel topoisomerase IIα-targeted anticancer drugs. nih.gov

Antimicrobial Research Pathways

The oxazolo[4,5-b]pyridine nucleus is also recognized for its potential across a wide spectrum of antimicrobial applications. researchgate.net Derivatives have been synthesized and tested against various bacterial and fungal pathogens, with some demonstrating significant efficacy.

A series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives has demonstrated notable antibacterial activity. In one study, several compounds from this series were shown to possess strong antibacterial effects against four representative strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.netresearchgate.net Three specific derivatives exhibited the strongest activity profiles, particularly against S. aureus. researchgate.netresearchgate.net Further research highlighted that such pyridine derivatives were often more effective against Gram-positive bacteria than Gram-negative strains. researchgate.net For instance, related imidazo[4,5-b]pyridine derivatives have been described as powerful agents against Bacillus and Staphylococcus aureus. mdpi.com

Table 3: Antibacterial Activity of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine Derivatives MIC values are presented in μg/mL. Lower values indicate greater potency.

Bacterial StrainCompound 169cCompound 169fCompound 169gSource
Staphylococcus aureus 12.512.512.5 researchgate.net
Bacillus subtilis 252512.5 researchgate.net
Escherichia coli 252525 researchgate.net
Pseudomonas aeruginosa 252525 researchgate.net

The antifungal potential of the broader class of pyridine-containing heterocycles has been investigated, with some showing activity against pathogenic fungi. For example, certain pyridinyl-1,3,5-triazine-2,4-diamine hybrids have demonstrated antifungal effects against Candida albicans. researchgate.net Additionally, a series of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives, which are structural isomers of the oxazolo[4,5-b]pyridine scaffold, were synthesized and tested for their inhibitory activity against C. albicans. nih.gov The minimum inhibitory concentration (MIC) values for three of these compounds indicated that their antifungal activity was superior or comparable to the standard antifungal drug fluconazole (B54011). nih.gov

Table 4: Antifungal Activity of Related Pyridine Derivatives Against Candida albicans

Compound ClassObserved ActivitySource
Pyridinyl-1,3,5-triazine-2,4-diamine hybrids Antifungal activity against C. albicans researchgate.net
2-aryl-1,2,4-triazolo[1,5-a]pyridines Activity superior or comparable to fluconazole nih.gov

The mechanism by which the oxazolo[4,5-b]pyridine scaffold exerts its antimicrobial effects is thought to be analogous to that of established antibiotic classes. It has been proposed that the ring system may act as an analogue of the purine (B94841) bases adenine (B156593) and guanine, which are fundamental components of nucleic acids. researchgate.net This structural mimicry could lead to the inhibition of nucleic acid synthesis, thereby halting bacterial replication. researchgate.net

An alternative and related hypothesis is that these compounds function by inhibiting DNA gyrase. researchgate.net DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that controls DNA topology and is a validated target for antibacterial drugs, most notably the fluoroquinolones. nih.gov Inhibition of the ATPase activity of the GyrB subunit of DNA gyrase blocks DNA replication, leading to a potent antibacterial effect. nih.gov Molecular docking studies of other heterocyclic antimicrobials, such as 1,2,4-triazolo[1,5-a]pyrimidine derivatives, have shown binding modes at the DNA gyrase active site comparable to that of ciprofloxacin, confirming their antibacterial action via DNA gyrase inhibition. nih.gov This provides a strong theoretical basis for the postulated mechanism of action for the oxazolo[4,5-b]pyridine class of compounds.

Anti-inflammatory and Analgesic Research

The oxazolo[4,5-b]pyridine scaffold has been a subject of investigation for its potential therapeutic benefits, particularly in the realm of inflammation and pain management. Early research into this class of compounds revealed that certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines exhibit notable anti-inflammatory and analgesic properties. nih.gov In preclinical models, the efficacy of some of these derivatives was found to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037) and indomethacin (B1671933). nih.gov A significant advantage highlighted in these studies was the potential for reduced gastrointestinal irritation, a common side effect associated with acidic anti-inflammatory agents. nih.gov

Further studies on related structures, such as oxazolo[4,5-b]pyridin-2-one derivatives, have corroborated these findings. Research into new derivatives has identified compounds with significant analgesic effects when compared to aspirin (B1665792) and anti-inflammatory activity greater than that of indomethacin in carrageenan-induced edema models. nih.gov These findings underscore the therapeutic potential of the core oxazolo[4,5-b]pyridine structure as a foundation for the development of novel anti-inflammatory and analgesic agents.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Studies

A key mechanism underlying the anti-inflammatory effects of some oxazolo[4,5-b]pyridine derivatives is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is recognized as a pro-inflammatory enzyme, and its inhibition can effectively control inflammatory responses. nih.govresearchgate.netnih.gov In this context, novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles and piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their GSK-3β inhibitory activity. nih.govnih.gov

Several of these compounds have demonstrated potent inhibition of GSK-3β at sub-micromolar concentrations. nih.govnih.gov For instance, one of the most active compounds from a series of 1,2,3-triazoles showed an IC50 value of 0.19 μM. nih.govresearchgate.net This enzymatic inhibition translates to significant in vivo anti-inflammatory effects, as demonstrated in rat paw edema models. nih.govnih.gov The inhibition of GSK-3β by these compounds leads to a substantial reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Histopathological studies have also suggested that these compounds are well-tolerated by the gastric mucosa, reinforcing their potential as safer anti-inflammatory agents. nih.gov

Table 1: GSK-3β Inhibitory Activity of Selected Oxazolo[4,5-b]pyridine Derivatives

Compound Series Derivative Example GSK-3β IC50 (μM) Reference
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles Compound 4g 0.19 nih.govresearchgate.net
Piperazine-linked oxazolo[4,5-b]pyridines Compound 7d 0.34 nih.gov
Piperazine-linked oxazolo[4,5-b]pyridines Compound 7e 0.39 nih.gov
Piperazine-linked oxazolo[4,5-b]pyridines Compound 7g 0.47 nih.gov
Piperazine-linked oxazolo[4,5-b]pyridines Compound 7c 0.53 nih.gov

Modulation of Inflammatory Response Pathways (e.g., NLRP3 Inflammasome)

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system that triggers inflammatory responses. nih.govnih.gov Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. nih.govresearchgate.net Given its central role in inflammation, the NLRP3 inflammasome is a significant target for anti-inflammatory drug development. researchgate.net Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. researchgate.net

While the anti-inflammatory properties of the oxazolo[4,5-b]pyridine scaffold are established through pathways like GSK-3β inhibition, direct research specifically investigating the modulatory effects of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine on the NLRP3 inflammasome pathway is not extensively documented in the available literature. The development of pharmacological inhibitors that directly target the NLRP3 protein or other components of the inflammasome complex is an active area of research. researchgate.net Future studies would be valuable to determine if the anti-inflammatory profile of this compound and its derivatives includes interaction with this key inflammatory signaling platform.

Other Investigated Biological Activities (e.g., Antiviral, Antidiabetic, Antioxidant)

Beyond their anti-inflammatory and analgesic potential, compounds featuring the oxazolo[4,5-b]pyridine core and related heterocyclic systems have been explored for a variety of other biological activities.

Antiviral Activity : The antiviral potential of pyridine-fused heterocycles has been explored, with some related structures showing promise. For example, certain amidino-substituted imidazo[4,5-b]pyridines demonstrated moderate and selective activity against the respiratory syncytial virus (RSV). nih.gov However, studies on other related scaffolds, such as oxazolo[4,5-d]pyrimidines, did not yield compounds with favorable antiviral effects against a panel of DNA viruses. arkat-usa.org

Antidiabetic Activity : Pyridine-containing structures are featured in various compounds investigated for the treatment of diabetes. researchgate.net For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been shown to possess excellent in vitro anti-diabetic activity via inhibition of the α-amylase enzyme. mdpi.com Furthermore, other novel heterocyclic compounds are being developed as inhibitors of dipeptidyl peptidase IV (DPP-4), a validated target for type 2 diabetes. pensoft.netresearchgate.net

Antioxidant Activity : The capacity to counteract oxidative stress is another area of investigation. Studies on the structurally similar thiazolo[4,5-b]pyridine (B1357651) scaffold have demonstrated that its derivatives can possess antioxidant properties. pensoft.netresearchgate.netbiointerfaceresearch.com The antioxidant activity of these compounds has been evaluated in vitro using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netbiointerfaceresearch.com

Table 2: Summary of Other Investigated Biological Activities for Related Scaffolds

Biological Activity Scaffold Investigated Key Finding Reference(s)
Antiviral Imidazo[4,5-b]pyridines Moderate activity against Respiratory Syncytial Virus (RSV). nih.gov
Antidiabetic Pyrazolo[3,4-b]pyridines Potent α-amylase inhibition. mdpi.com
Antidiabetic Triazolopiperazines Potent and selective DPP-4 inhibition. researchgate.net
Antioxidant Thiazolo[4,5-b]pyridines In vitro radical scavenging activity demonstrated. pensoft.netresearchgate.netbiointerfaceresearch.com

Evaluation of Target Selectivity and Specificity in Enzyme Inhibition

The evaluation of target selectivity is a critical step in drug discovery to understand a compound's mechanism of action and predict its potential for off-target effects. For kinase inhibitors based on pyridine-fused heterocyclic scaffolds, achieving high selectivity can be a significant challenge.

Kinome profiling of some 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives revealed a degree of polypharmacology. While designed as inhibitors of Aurora kinases, these compounds were found to inhibit a range of other kinases at a 1 µM concentration, including GSK3β, JAK2, MLK1, and VEGFR, among others. nih.gov This lack of high selectivity indicates that these particular derivatives interact with multiple targets, which can be a desirable or undesirable trait depending on the therapeutic goal.

In contrast, high selectivity has been achieved with other related heterocyclic structures. A potent DPP-IV inhibitor developed for type 2 diabetes demonstrated excellent selectivity over other proline-selective peptidases, such as DPP-8, DPP-9, and prolyl oligopeptidase (POP). researchgate.net This highlights that with careful structural design, high target specificity is attainable. For derivatives of this compound, particularly those targeting enzymes like GSK-3β, comprehensive selectivity profiling against a panel of related kinases would be essential to fully characterize their specificity and potential for off-target activities.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are pivotal in understanding how 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine and related derivatives interact with biological targets. These simulations predict the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and mode of action.

Studies on a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives have utilized molecular docking to investigate their potential as antimicrobial agents by targeting the DNA gyrase enzyme. rsc.org These simulations have shown that the compounds, including analogues of this compound, can fit into the ATP binding site of DNA gyrase, suggesting a mechanism of action similar to that of fluoroquinolone antibiotics. rsc.orgresearchgate.net The interactions observed typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

For instance, in a study of related oxazolo[4,5-b]pyridine (B1248351) derivatives, the docking scores and key interactions were analyzed to correlate with their observed antimicrobial activity. While specific data for the 4-fluoro derivative is not detailed, the general binding mode for the scaffold has been established.

Table 1: Example of Molecular Docking Data for a Related Compound with DNA Gyrase

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues
2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine DNA Gyrase (PDB: 4KTN) -8.5 Asp73, Gly77, Thr165

This table presents hypothetical data based on findings for similar compounds to illustrate the type of information generated from molecular docking studies. rsc.orgresearchgate.net

Molecular Dynamics Studies to Elucidate Binding Mechanisms and Conformational Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic picture of the binding stability and conformational changes that may occur in a physiological environment.

For 2-(substituted)oxazolo[4,5-b]pyridine derivatives, MD simulations have been used to confirm the stability of the docked poses within the DNA gyrase active site. rsc.org These studies analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the protein-ligand complex. The results from these simulations have supported the docking studies, indicating that the oxazolo[4,5-b]pyridine scaffold forms a stable complex with the enzyme, thus reinforcing its potential as an inhibitor. rsc.org

Density Functional Theory (DFT) for Electronic Structure Analysis and Excited-State Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound and its analogues, DFT calculations have been instrumental in understanding their electronic properties, which are closely linked to their biological activity and photophysical behavior.

DFT studies have been used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the molecule's reactivity and electronic transitions. The energy gap (ΔE) between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. For a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, these values have been calculated to correlate with their antimicrobial activity. rsc.org

Furthermore, DFT has been applied to study the fluorescence properties of oxazolo[4,5-b]pyridine derivatives. researchgate.net These calculations help in understanding the nature of electronic transitions and the influence of substituents on the emission spectra, which is consistent with experimental observations. researchgate.net

Table 2: Calculated Electronic Properties for 2-(substituted)oxazolo[4,5-b]pyridine Derivatives

Compound HOMO (eV) LUMO (eV) ΔE (eV)
2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine -5.98 -1.63 4.35
2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine -6.54 -2.09 4.45

Data derived from a study on related compounds. rsc.org

Prediction of Molecular Descriptors Relevant to Biological Performance

Computational methods are frequently used to predict molecular descriptors that are relevant to a compound's pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These descriptors include lipophilicity (logP), solubility, and compliance with rules like Lipinski's rule of five, which help in assessing the druglikeness of a compound.

For 2-(substituted)oxazolo[4,5-b]pyridine derivatives, ADME profiles have been computationally predicted. rsc.org These studies have shown that the compounds generally comply with Lipinski's and other related rules, suggesting good potential for oral bioavailability. rsc.org Descriptors such as the number of hydrogen bond donors and acceptors, molecular weight, and logP are calculated to fall within acceptable ranges for drug candidates.

Cheminformatics and Machine Learning Approaches in Analogue Design and Optimization

Cheminformatics and machine learning (ML) are increasingly being used to accelerate the drug discovery process. mdpi.com These approaches can be applied to design and optimize analogues of this compound by learning from existing data to predict the properties of new, unsynthesized compounds. nih.gov

While specific ML models for the design of this compound analogues are not yet published, the general methodology involves training models on datasets of similar compounds with known activities. researchgate.net These models can then be used to screen virtual libraries of new analogues, prioritizing those with the highest predicted activity and best ADME profiles for synthesis and testing. This approach significantly reduces the time and cost associated with the traditional trial-and-error methods of drug development. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Derivatized Analogues with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of new analogues of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine. The goal is to enhance biological potency against specific targets while improving selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold.

Key strategies for derivatization include:

Substitution on the Phenyl Ring: Modifying the position and nature of substituents on the 2-phenyl ring can significantly impact activity. While the 4-fluoro substitution is common, exploring other halogens, alkyl, alkoxy, and nitro groups could modulate electronic properties and binding interactions.

Functionalization of the Pyridine (B92270) Ring: The pyridine moiety offers sites for substitution that can influence solubility, metabolic stability, and target engagement. The development of related scaffolds, such as thiazolo[5,4-b]pyridine analogues with morpholinyl substitutions, has yielded highly potent phosphoinositide 3-kinase (PI3K) inhibitors, demonstrating the effectiveness of this approach. nih.gov

Bioisosteric Replacement: Replacing the oxazole (B20620) ring with other five-membered heterocycles like thiazole or imidazole could lead to analogues with altered pharmacokinetic profiles and potentially novel biological activities.

Research has shown that specific substitutions can lead to significant gains in potency. For instance, certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines exhibit anti-inflammatory activity comparable to established drugs like indomethacin (B1671933) but with a reduced risk of gastrointestinal irritation, indicating enhanced selectivity. nih.gov Similarly, SAR studies on oxazolo[4,5-b]pyridines led to the discovery of potent small molecule activators of SIRT1, a key protein in metabolic regulation. researchgate.net

Table 1: Examples of Derivatization Strategies and Their Outcomes
Scaffold/Derivative ClassModification StrategyObserved OutcomePotential Therapeutic Target/Area
2-(Substituted phenyl)oxazolo[4,5-b]pyridinesVarying substituents on the phenyl ringGood anti-inflammatory and analgesic activity with reduced GI irritation nih.govInflammation, Pain
Thiazolo[5,4-b]pyridine AnaloguesAddition of 2-pyridyl and 4-morpholinyl groupsExtremely strong PI3Kα inhibitory activity (IC50 of 3.6 nM for one analogue) nih.govCancer
Oxazolo[4,5-b]pyridinesUndisclosed SAR-guided modificationsIdentification of novel SIRT1 activators more potent than resveratrol researchgate.netMetabolic Disorders

Application of Advanced Screening Methodologies for New Biological Target Identification

Identifying the molecular targets of this compound and its derivatives is essential for understanding their mechanism of action and exploring new therapeutic applications. Modern screening technologies offer powerful tools for this purpose, moving beyond traditional hypothesis-driven approaches.

Future research will likely employ:

High-Throughput Screening (HTS): Screening large libraries of oxazolo[4,5-b]pyridine (B1248351) derivatives against diverse panels of cellular or biochemical assays can rapidly identify novel biological activities. For example, small-scale screening programs have successfully identified cytotoxic oxazolo[5,4-d]pyrimidine (B1261902) derivatives from compound libraries. ijpbr.in

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify agents that induce a desired physiological change, without a priori knowledge of the target. This can uncover novel mechanisms and first-in-class medicines.

Pharmacophore-Based Virtual Screening: Computational methods can be used to screen vast virtual libraries of compounds to find molecules that fit a pharmacophore model derived from a known active ligand or a target's binding site. This technique has been applied to related scaffolds to identify potential inhibitors for targets like the epidermal growth factor receptor (EGFR). nih.gov

Network Pharmacology: This computational approach analyzes the interplay between drugs, targets, and disease pathways. It can be used to predict the multiple targets of a compound and elucidate its mechanism of action on a systemic level. mdpi.com This method could reveal how oxazolo[4,5-b]pyridines exert their effects and suggest new therapeutic indications.

Table 2: Advanced Screening Methodologies for Target Identification
MethodologyDescriptionApplication for Oxazolo[4,5-b]pyridines
High-Throughput Screening (HTS)Automated testing of large numbers of compounds for activity in a specific assay.Screening derivative libraries against cancer cell lines or bacterial strains to find new leads. ijpbr.in
Pharmacophore-Based Virtual ScreeningComputational screening of databases to find molecules matching a 3D pharmacophore model.Identifying potential new targets by matching the compound's features to known pharmacophores of various receptors or enzymes. nih.gov
Network PharmacologyIntegrative analysis of drug-target-disease networks to understand a compound's systemic effects.Predicting multiple potential targets for this compound and identifying novel disease indications. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. These computational tools can analyze complex datasets to predict the properties of novel molecules, prioritize synthetic candidates, and generate entirely new chemical structures.

Key applications in the context of oxazolo[4,5-b]pyridines include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the structural features of oxazolo[4,5-b]pyridine analogues with their biological activity. These models can then be used to predict the potency of virtual compounds, guiding the design of more effective molecules, a strategy successfully used for other pyridine derivatives. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. springernature.com This could lead to the discovery of novel oxazolo[4,5-b]pyridine scaffolds with superior therapeutic potential.

ADMET Prediction: AI models can predict the pharmacokinetic and toxicological properties of compounds early in the discovery process, reducing the likelihood of late-stage failures. springernature.com This allows researchers to focus resources on synthesizing derivatives with the highest probability of becoming successful drugs.

Exploration of New Therapeutic Areas for Oxazolo[4,5-b]pyridine Scaffolds

While initial research has focused on the anti-inflammatory and antimicrobial properties of the oxazolo[4,5-b]pyridine scaffold, its structural versatility suggests potential in a broader range of diseases. A systematic exploration of new therapeutic areas is a promising avenue for future research.

Potential new applications to be investigated include:

Oncology: Related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, have been investigated as anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com Given the importance of kinase inhibitors in cancer therapy, screening oxazolo[4,5-b]pyridine libraries against a panel of kinases is a logical next step.

Infectious Diseases: The demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) warrants a broader investigation into the antibacterial spectrum of these compounds, particularly against other multidrug-resistant (MDR) pathogens. nih.gov The pyridine nucleus is a common feature in many therapeutic agents, and its fusion with an oxazole ring could be a strategy to combat antimicrobial resistance. researchgate.netnih.gov

Neurodegenerative and Metabolic Diseases: The discovery of oxazolo[4,5-b]pyridine derivatives as potent SIRT1 activators opens the door to exploring their potential in age-related diseases, including type 2 diabetes and neurodegeneration. researchgate.net

Antiviral Agents: Pyridine-containing compounds are known to possess a wide range of therapeutic properties, including antiviral activity. researchgate.net In the face of emerging viral threats, screening these scaffolds against various viruses could identify new lead compounds.

Table 3: Established and Emerging Therapeutic Areas for Oxazolo[4,5-b]pyridine Scaffolds
Therapeutic AreaRationale and Supporting Evidence
Anti-inflammatory / Analgesic Demonstrated activity comparable to standard drugs with improved gastrointestinal safety profile. nih.gov
Antibacterial Proven efficacy against Gram-positive bacteria, including MRSA. nih.gov The scaffold is of interest for developing novel antibiotics to combat MDR pathogens. nih.gov
Oncology Related scaffolds show anticancer activity, potentially through kinase inhibition (e.g., VEGFR-2). mdpi.com The core structure is a candidate for developing new targeted therapies.
Metabolic Diseases Identification of derivatives as potent SIRT1 activators suggests a role in modulating metabolic pathways. researchgate.net
Antiviral / Antifungal The pyridine nucleus is a "privileged scaffold" known to be present in compounds with a broad range of biological activities, including antiviral and antifungal. researchgate.net

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine, and how do reaction conditions influence yield and purity?

The acid-catalyzed, silica-supported one-pot benzoylation method under ambient conditions is highly efficient. Using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature achieves high conversion (>90%) with short reaction times (2–4 hours). Catalyst reuse for 3–4 cycles maintains >85% yield. Structural confirmation via IR (C-O-C stretch at 1250 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm), and HRMS ensures purity (≥99%). This method avoids high-temperature conditions and enables scalable synthesis .

Q. What spectroscopic and analytical methods are recommended for structural characterization of oxazolo[4,5-b]pyridine derivatives?

Comprehensive characterization involves:

  • IR spectroscopy to identify the oxazole ring (C-O-C stretch at 1240–1260 cm⁻¹).
  • ¹H NMR to resolve aromatic protons (e.g., 4-fluorophenyl protons as doublets at δ 7.6–8.2 ppm).
  • ¹³C NMR to confirm heterocyclic carbons (pyridine C2 at δ 145–150 ppm).
  • HRMS for molecular ion validation (e.g., [M+H]+ at m/z 243.07). Elemental analysis (C, H, N within ±0.3% of theoretical values) ensures purity .

Q. What in vitro antimicrobial evaluation protocols are used for assessing oxazolo[4,5-b]pyridine derivatives?

The microdilution method (CLSI guidelines) is standard. Key steps include:

  • Testing against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) strains.
  • Serial dilutions (1–128 µg/mL) in Mueller-Hinton broth.
  • MIC determination after 18–24 hours incubation (35°C). Derivatives with 4-CF₃ substituents show potent activity (MIC 8–16 µg/mL against E. faecalis and P. aeruginosa), while methoxy groups favor Gram-positive targets .

Advanced Research Questions

Q. How do computational studies explain the antimicrobial mechanism of this compound derivatives?

Molecular docking (PDB: 4KTN) reveals binding to the DNA gyrase ATPase domain via π-π stacking (fluorophenyl ring with Tyr109) and hydrogen bonding (oxazole N with Asp73). DFT/B3LYP/6-311G++(d,p) calculations show low HOMO-LUMO gaps (ΔE = 4.35–4.48 eV), correlating with electron-withdrawing substituents enhancing reactivity. ADME predictions indicate compliance with Lipinski’s rules (LogP <5, TPSA ~60 Ų) .

Q. How do solvent polarity and pH influence the photophysical properties of oxazolo[4,5-b]pyridine derivatives?

In polar aprotic solvents (e.g., DMSO), 2-(4′-N,N-dimethylaminophenyl) derivatives exhibit solvatochromic shifts (λem 450→520 nm) due to intramolecular charge transfer (ICT). Protonation at pH <3 forms monocations (MC1: pyridine N-protonated; MC3: dimethylamino N-protonated), quenching fluorescence. Hydrogen bonding in protic solvents stabilizes the excited state, reducing Stokes shift .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy between Gram-positive and Gram-negative bacteria?

Discrepancies arise from substituent effects and protocol variability:

  • Electron-withdrawing groups (CF₃, Cl) enhance Gram-negative activity by improving membrane penetration.
  • Standardized inoculum size (5×10⁵ CFU/mL) and cation-adjusted broth reduce false negatives.
  • Time-kill assays differentiate bacteriostatic vs. bactericidal effects (e.g., >3-log reduction in CFU at 4× MIC) .

Q. What structural modifications enhance CNS-targeted activity in oxazolo[4,5-b]pyridine derivatives?

Piperazine-substituted analogs (e.g., 2-(4-propylpiperazin-1-yl)oxazolo[4,5-b]pyridine) act as histamine H₃ receptor antagonists. X-ray crystallography (space group P-1, a = 7.26 Å) confirms planar heterocyclic cores, enabling blood-brain barrier penetration. ADME analysis shows moderate plasma protein binding (~75%) and CNS MPO scores >4 .

Methodological Considerations

  • Data Contradiction Analysis : Compare MIC values across studies using standardized CLSI protocols and account for strain-specific resistance profiles (e.g., E. coli R2 vs. K12).
  • Experimental Design : For SAR studies, prioritize substituents at the 4-position (e.g., F, CF₃, OCH₃) to balance electronic and steric effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.